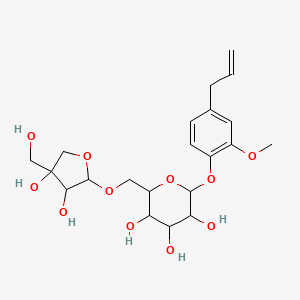
4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1-->6)-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside is a glycoside compound. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule. This compound is likely to be found in certain plants and may have various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycosides like 4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside typically involves the glycosylation of the aglycone (non-sugar part) with a sugar donor. This can be achieved through chemical or enzymatic methods. Chemical glycosylation often uses glycosyl halides or glycosyl trichloroacetimidates as donors, with catalysts such as silver salts or Lewis acids.
Industrial Production Methods
Industrial production of glycosides may involve extraction from natural sources or large-scale chemical synthesis. Extraction involves isolating the compound from plant materials using solvents, followed by purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Glycosides can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the sugar and aglycone components in the presence of acids or enzymes.
Oxidation and Reduction: Modifying the aglycone or sugar moiety.
Substitution: Replacing functional groups on the aglycone.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride.
Major Products
The major products depend on the specific reaction but typically include modified glycosides or the separated sugar and aglycone components.
Scientific Research Applications
Chemistry
Glycosides are studied for their chemical properties and potential as building blocks for more complex molecules.
Biology
They are investigated for their roles in plant metabolism and defense mechanisms.
Medicine
Some glycosides have therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Glycosides are used in the food industry as sweeteners and in cosmetics for their beneficial properties.
Mechanism of Action
The mechanism of action of glycosides involves their interaction with biological molecules. They may bind to specific receptors or enzymes, altering cellular processes. The sugar moiety can influence the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-allyl-2-methoxyphenol (Eugenol): The aglycone part of the glycoside.
Other Glycosides: Compounds like salicin or arbutin, which also have sugar moieties attached to different aglycones.
Uniqueness
The uniqueness of 4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside lies in its specific structure, which may confer unique biological activities or chemical properties compared to other glycosides.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C21H30O11 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30O11/c1-3-4-11-5-6-12(13(7-11)28-2)31-19-17(25)16(24)15(23)14(32-19)8-29-20-18(26)21(27,9-22)10-30-20/h3,5-7,14-20,22-27H,1,4,8-10H2,2H3 |
InChI Key |
PCNDZKRTANOUCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)
![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
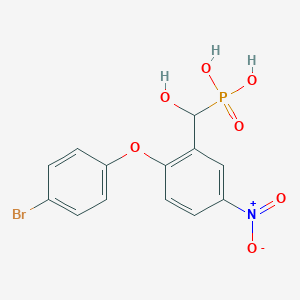

![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
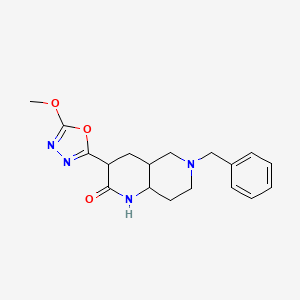
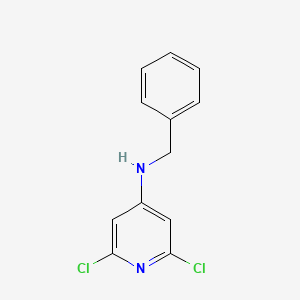
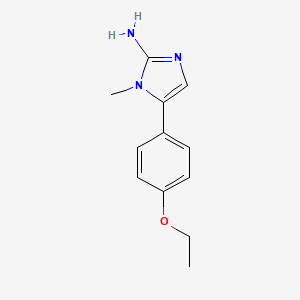
![(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12299116.png)

![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
![2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12299130.png)
